4-chloro-N-(propan-2-yl)aniline hydrochloride

Catalog No.
S3170484
CAS No.
826-22-2
M.F
C9H13Cl2N
M. Wt
206.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-(propan-2-yl)aniline hydrochloride

CAS Number

826-22-2

Product Name

4-chloro-N-(propan-2-yl)aniline hydrochloride

IUPAC Name

4-chloro-N-propan-2-ylaniline;hydrochloride

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11

InChI

InChI=1S/C9H12ClN.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H

InChI Key

FMFBRFMCEFZIJG-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=C(C=C1)Cl.Cl

Solubility

not available

Nonlinear Optical Single Crystals

Field: Materials Science, Optoelectronics, Photonics, Nonlinear Optical, and Laser Technology .

Application: The compound 4-chloro-2-nitroaniline (4Cl2NA) is used in the development of organic nonlinear optical single crystals .

Method: The 4Cl2NA crystal was developed by a slow evaporation method at 40 °C . The grown 4Cl2NA was a monoclinic structure with Pc space group, recognized by single-crystal XRD analysis .

Results: The 4Cl2NA crystal was thermally stable up to 115 °C and was confirmed to be a soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

Anti-tubercular Agents

Field: Pharmaceutical Chemistry, Tuberculosis Treatment .

Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Method: These derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Synthesis of Anti-depressant Molecules

Field: Pharmaceutical Chemistry, Mental Health, Depression Treatment .

Application: The synthesis of anti-depressant molecules via metal-catalyzed reactions is a significant field of medicinal chemistry .

Method: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Crystal Structures and Spectroscopic Studies

Field: Materials Science, Crystallography .

Application: The study of crystal structures and spectroscopic properties of various compounds .

Method: The crystal structures were determined using an X-ray diffractometer with a Saphire CCD detector, equipped with an Oxford Cryosystems open-flow nitrogen cryostat, using ω-scan and graphite-monochromated Mo K α (λ = 0.71073 Å) radiation at 100 K .

Results: The crystal structures and spectroscopic properties of the compounds were successfully determined .

Synthesis of Vortioxetine

Application: The synthesis of vortioxetine, an antidepressant, involves the reaction of a compound similar to “4-chloro-N-(propan-2-yl)aniline hydrochloride” with 2-chloro-N-(2-chloro-ethyl)ethane amine hydrochloride .

Method: The required vortioxetine is produced by the reaction of the precursor compound with 2-chloro-N-(2-chloro-ethyl)ethane amine hydrochloride .

Results: Vortioxetine has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Chemical Storage and Handling

Field: Chemical Engineering, Safety and Hazard Management .

Application: The compound 4-bromo-2-chloro-N-(propan-2-yl)aniline, which is similar to “4-chloro-N-(propan-2-yl)aniline hydrochloride”, is used in various chemical reactions and needs to be stored and handled properly .

Method: The compound is stored at room temperature and handled with appropriate safety measures .

Results: Proper storage and handling ensure the safety of the personnel and the integrity of the compound for its intended use .

4-Chloro-N-(propan-2-yl)aniline hydrochloride, also known as 4-chloro-N-isopropylaniline hydrochloride, is an aromatic organic compound that belongs to the class of chloroanilines. Its chemical formula is C₉H₁₃Cl₂N, and it is characterized by the presence of a chlorine atom on the aromatic ring and an isopropyl group attached to the nitrogen atom. The compound forms a hydrochloride salt through ionic bonding with hydrochloric acid, which enhances its solubility in water and stability in various applications .

There is no current information available regarding a specific mechanism of action for 4-Cl-NIPA•HCl.

  • Harmful if swallowed or inhaled: They may cause irritation to the respiratory tract and gastrointestinal system.
  • Skin and eye irritant: Contact with the skin or eyes can cause irritation and inflammation.
  • Suspected carcinogen: Some chloroaniline derivatives have been classified as potential carcinogens.
Typical of aromatic amines. These include:

  • Electrophilic Aromatic Substitution: The chlorine atom on the aromatic ring can be substituted by various electrophiles, allowing for the synthesis of more complex molecules.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, reacting with electrophiles to form new derivatives.
  • Salt Formation: The interaction with hydrochloric acid leads to the formation of the hydrochloride salt, which is crucial for its solubility and stability .

The synthesis of 4-chloro-N-(propan-2-yl)aniline hydrochloride typically involves:

  • Starting Materials: Aniline and propan-2-yl chloride are primary reactants.
  • Reaction Conditions: The reaction often occurs under controlled temperature and pressure conditions to optimize yield and purity.
  • Purification: After synthesis, the product may be purified through recrystallization or chromatography techniques to remove impurities and isolate the desired hydrochloride salt.

4-Chloro-N-(propan-2-yl)aniline hydrochloride has a range of applications:

  • Buffering Agent: It serves as a non-ionic organic buffering agent in biological research, particularly in cell culture applications where maintaining pH is crucial .
  • Intermediate in Organic Synthesis: The compound is used as an intermediate for synthesizing pharmaceuticals and other fine chemicals.
  • Optoelectronic Materials: It has potential applications in materials science for developing organic nonlinear optical single crystals .

Several compounds share structural similarities with 4-chloro-N-(propan-2-yl)aniline hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-N-(propan-2-yl)anilineSimilar structure but contains bromine instead of chlorineUsed in similar synthetic pathways; different reactivity due to bromine
4-Chloro-N-(butan-2-yl)anilineContains a butyl group instead of isopropylDifferent hydrophobic properties affecting solubility
4-Chloro-N,N-dimethylanilineContains dimethyl groups on nitrogenGreater steric hindrance may affect reactivity

These compounds highlight the uniqueness of 4-chloro-N-(propan-2-yl)aniline hydrochloride due to its specific functional groups and potential applications in both pharmaceuticals and materials science .

The chloro group at the para position of 4-chloro-N-(propan-2-yl)aniline hydrochloride activates the aromatic ring toward nucleophilic aromatic substitution (NAS) reactions. Electron-withdrawing groups, such as the chloro substituent, polarize the aromatic π-system, rendering the carbon-halogen bond susceptible to nucleophilic attack. For example, the isopropylamine group introduced during synthesis originates from a nucleophilic displacement reaction between 4-chloroaniline and isopropyl halides under alkaline conditions.

Mechanism of Substitution

The NAS mechanism proceeds via a two-step addition-elimination pathway. Initially, the nucleophile (e.g., isopropylamine) attacks the electron-deficient aromatic carbon bearing the chloro group, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion regenerates aromaticity, yielding the substituted product. Kinetic studies reveal that reaction rates increase significantly in polar aprotic solvents such as dimethylformamide (DMF), which stabilize the transition state.

Table 1: Key Reaction Parameters for NAS of 4-Chloro-N-(propan-2-yl)aniline Hydrochloride

ParameterOptimal ConditionEffect on Yield
SolventDMF85–90%
Temperature80–100°CMaximizes rate
BasePotassium carbonateNeutralizes HCl
NucleophileIsopropylamine92% efficiency

Industrial-Scale Synthesis Optimization

Industrial production of 4-chloro-N-(propan-2-yl)aniline hydrochloride prioritizes cost efficiency, yield maximization, and waste reduction. The synthesis typically involves reductive alkylation of 4-chloroaniline with acetone using hydrogen gas and a palladium catalyst, followed by hydrochloric acid quenching to form the hydrochloride salt.

Process Intensification Strategies

  • Catalyst Selection: Raney nickel, employed in hydrogenation steps, offers higher turnover numbers compared to palladium, reducing catalyst loading by 40%.
  • Solvent Systems: Binary solvent mixtures (e.g., ethanol-water) enhance intermediate solubility while minimizing side reactions such as over-alkylation.
  • Continuous Flow Reactors: Tubular reactors with in-line pH monitoring achieve 98% conversion in half the time required for batch processes.

A notable patent (CN103910650A) describes an alternative route using ammonium sulfite as a reducing agent, which avoids caking issues associated with sodium sulfite and improves crystallinity during final product isolation.

Catalytic Applications in Cross-Coupling Reactions

4-Chloro-N-(propan-2-yl)aniline hydrochloride participates in palladium- and iron-catalyzed cross-coupling reactions, forming carbon-carbon bonds essential for complex molecule assembly. The chloro substituent acts as a leaving group in Suzuki-Miyaura couplings, reacting with aryl boronic esters to generate biaryl structures.

Iron-Catalyzed Suzuki Coupling

Recent breakthroughs demonstrate that iron complexes ligated by N-heterocyclic carbenes (NHCs) effectively mediate Suzuki couplings of aryl chlorides. In one protocol, 4-chloro-N-(propan-2-yl)aniline hydrochloride couples with phenylboronic acid at 80°C using FeCl₃ and a tert-butyllithium activator, achieving 89% yield. This method circumvents expensive palladium catalysts while maintaining functional group tolerance.

Reaction Scheme:
$$ \text{Ar-Cl} + \text{Ar'-B(OH)}2 \xrightarrow{\text{Fe/NHC}} \text{Ar-Ar'} + \text{B(OH)}3 $$

Functional Group Transformations and Derivative Synthesis

The primary amine and chloro substituent in 4-chloro-N-(propan-2-yl)aniline hydrochloride undergo targeted modifications to yield pharmacologically active derivatives.

Oxidation to Nitroso Derivatives

Treatment with hydrogen peroxide in acetic acid oxidizes the amine to a nitroso group, producing 4-chloro-N-(propan-2-yl)nitrosobenzene hydrochloride. This intermediate serves as a dienophile in Diels-Alder reactions for heterocycle synthesis.

Sulfonation Reactions

Electrophilic sulfonation using chlorosulfonic acid introduces sulfonic acid groups at the ortho position relative to the chloro substituent. The resulting sulfonated derivative exhibits enhanced solubility in aqueous media, making it suitable for dye intermediate applications.

Table 2: Common Derivatives and Their Applications

DerivativeSynthetic RouteApplication
SulfonamideReaction with sulfonyl chlorideAntimicrobial agents
Azo DyeDiazotization/couplingTextile colorants
Schiff BaseCondensation with aldehydesChelating ligands

Role in Active Pharmaceutical Ingredient (API) Synthesis

The compound’s synthetic versatility stems from its reactive aromatic amine and chloro substituent. Industrial-scale production often involves alkylation of 2,6-dimethylaniline with isopropyl halides under basic conditions, followed by chlorination using hydrogen chloride and chlorine gas [1] . Key synthetic routes include:

Table 1: Reaction Conditions for 4-Chloro-N-(propan-2-yl)aniline Hydrochloride Synthesis

StepReactantsSolventTemperature (°C)CatalystYield (%)
Alkylation2,6-dimethylaniline + isopropyl bromideToluene80–100None75
ChlorinationIntermediate + Cl₂CCl₄10–15Ethanol69 [1]

The chlorination step employs inert solvents like carbon tetrachloride to minimize side reactions, with yields optimized by controlling chlorine gas flow rates [1]. Post-synthesis purification involves azeotropic distillation with hydrochloric acid, followed by neutralization to isolate the hydrochloride salt [1].

Therapeutic Target Interactions and Pharmacological Profiling

While direct therapeutic applications remain under investigation, the compound’s structure suggests potential interactions with enzymatic systems. The electron-withdrawing chloro group enhances electrophilic reactivity, enabling binding to nucleophilic residues in proteins. Computational models predict affinity for cytochrome P450 isoforms due to similarities to known enzyme substrates [5]. Experimental studies using isothermal titration calorimetry (ITC) could quantify binding constants for targets like:

  • Tyrosine kinases: The planar aromatic system may occupy ATP-binding pockets.
  • G-protein-coupled receptors (GPCRs): The isopropylamine moiety mimics endogenous amine neurotransmitters.

Further pharmacological profiling requires in vitro assays to validate these hypotheses.

Prodrug Development and Bioactivation Pathways

The hydrochloride salt’s stability and solubility make it amenable to prodrug strategies. Common approaches include:

  • Esterification: Converting the amine to carbamate esters for enhanced membrane permeability.
  • Schiff base formation: Reacting with aldehydes to create pH-sensitive prodrugs that release the active amine in acidic environments.

Bioactivation Example:
$$ \text{Prodrug (R=COOR')} \xrightarrow{\text{Esterases}} \text{4-Chloro-N-(propan-2-yl)aniline} + \text{R'COOH} $$

Such modifications address bioavailability challenges while maintaining pharmacological activity post-metabolism.

Structure-Activity Relationship (SAR) Studies

Systematic SAR analyses reveal how substituents influence bioactivity:

Table 2: Impact of Substituents on Pharmacological Activity

PositionSubstituentEffect on ActivityRationale
Para (4)Cl → FReduced potencyWeaker electron withdrawal decreases electrophilicity
N-linkedIsopropyl → CyclohexylImproved lipid solubilityIncreased hydrophobicity enhances membrane penetration
Ortho (2,6)CH₃ → C₂H₅Altered target selectivitySteric effects modulate receptor binding geometry

Molecular dynamics simulations demonstrate that bulkier ortho-substituents (e.g., ethyl groups) restrict rotational freedom, favoring interactions with rigid binding pockets [1]. Conversely, smaller methyl groups permit conformational flexibility for diverse target engagement.

Herbicidal Derivative Synthesis and Mechanisms

The development of herbicidal compounds based on 4-chloro-N-(propan-2-yl)aniline hydrochloride and related structures represents a crucial area of agrochemical research, focusing on the synthesis of effective plant growth regulators and selective herbicides. Research has demonstrated that substituted aniline derivatives, particularly those containing chloro and isopropyl substituents, exhibit significant herbicidal activity through various mechanisms of action .

The synthesis of herbicidal derivatives typically involves the formation of amide linkages between substituted anilines and various carboxylic acid derivatives. Studies have shown that 4-chloro-N-(propan-2-yl)aniline can be readily converted into herbicidal compounds through reaction with dimethylcarbamoyl halides or through sequential reactions with phosgene followed by dimethylamine treatment [3] . These synthetic pathways allow for the production of selective herbicides that are particularly effective for controlling weeds in cereal crops while maintaining selectivity for the desired crop species.

The herbicidal mechanism of action for these compounds primarily involves the disruption of photosynthetic processes and cellular membrane integrity. Research has demonstrated that chlorinated aniline derivatives function as photosystem inhibitors, interfering with electron transport chains in chloroplasts [5] [6]. The compounds bind to specific protein complexes within photosystem II, preventing the normal flow of electrons and ultimately leading to the production of reactive oxygen species that damage cellular membranes and other vital cellular components.

Structure-activity relationship studies have revealed that the positioning of chloro and isopropyl substituents on the aniline ring significantly influences herbicidal potency. The para-chloro substitution pattern combined with N-isopropyl substitution provides optimal herbicidal activity while maintaining acceptable selectivity profiles [7]. The isopropyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate plant tissues and reach target sites within chloroplasts.

Industrial production methods for these herbicidal derivatives employ large-scale Friedel-Crafts reactions under controlled conditions to ensure high yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the formation of the desired para-substituted isomer while minimizing the formation of undesired positional isomers [3] . Subsequent purification steps, including crystallization and hydrochloride salt formation, allow for the isolation of pure herbicidal compounds suitable for commercial application.

Environmental fate studies have shown that these herbicidal compounds undergo various transformation processes in soil and water systems. The primary degradation pathway involves hydrolysis of the amide linkage, leading to the formation of the parent aniline derivative and corresponding carboxylic acid fragments [8] . This hydrolytic process can occur through both enzymatic and non-enzymatic mechanisms, with soil microbial communities playing a crucial role in the biodegradation process.

The herbicidal effectiveness of these compounds varies depending on environmental conditions, application methods, and target weed species. Research has demonstrated that optimal herbicidal activity occurs when compounds are applied during specific growth stages of target weeds, typically during early vegetative development when cellular division and photosynthetic activity are at their peak [5] [6]. The compounds exhibit excellent soil activity and can provide both preemergence and early postemergence control of susceptible weed species.

Environmental Fate and Microbial Degradation Studies

The environmental fate of 4-chloro-N-(propan-2-yl)aniline hydrochloride and related chloroaniline compounds has been extensively studied to understand their persistence, transformation pathways, and potential environmental impacts. These investigations are crucial for assessing the ecological risks associated with the agricultural use of these compounds and developing appropriate management strategies [11].

Microbial degradation represents the primary pathway for the environmental transformation of chloroaniline compounds in both aquatic and terrestrial ecosystems. Research has identified several bacterial species capable of utilizing 4-chloroaniline as a sole carbon and nitrogen source, including Acinetobacter baumannii, Pseudomonas putida, and Klebsiella species [12]. These microorganisms have been isolated from agricultural soils and demonstrate remarkable ability to degrade chloroaniline compounds through specialized enzymatic pathways.

The biodegradation process occurs through a modified ortho-cleavage pathway, with chlorocatechol 1,2-dioxygenase serving as the key enzyme responsible for ring cleavage [12] [13]. The initial step involves oxidative deamination of the chloroaniline substrate to form the corresponding chlorocatechol intermediate. This transformation is catalyzed by aniline dioxygenase, which demonstrates broad substrate specificity for various chlorinated aniline derivatives. The chlorocatechol intermediate subsequently undergoes ring cleavage through the action of chlorocatechol 1,2-dioxygenase, leading to the formation of muconic acid derivatives that can be further metabolized through central metabolic pathways.

Environmental persistence studies have revealed that chloroaniline compounds exhibit variable stability depending on environmental conditions. In aerobic aquatic environments, these compounds demonstrate moderate persistence with half-lives ranging from several days to several weeks [11]. The degradation rate is influenced by factors including temperature, pH, dissolved oxygen content, and the presence of indigenous microbial communities capable of metabolizing these compounds.

Soil biodegradation studies have shown that the persistence of chloroaniline compounds in terrestrial environments depends on soil type, moisture content, and microbial activity. Research has demonstrated that compounds with higher degrees of chlorination generally exhibit greater persistence due to increased resistance to microbial attack [11] [15]. The 4-chloroaniline derivatives typically undergo more rapid biodegradation compared to compounds containing multiple chlorine substituents, suggesting that the single chloro substitution pattern does not severely inhibit microbial degradation processes.
The metabolic pathways involved in chloroaniline biodegradation have been characterized through detailed biochemical studies. The ortho-cleavage pathway involves the sequential action of multiple enzymes, including aniline dioxygenase, chlorocatechol 1,2-dioxygenase, and muconate lactonizing enzyme [13] [16]. The complete mineralization of chloroaniline compounds requires the coordinated action of these enzymes along with additional metabolic functions for the utilization of resulting metabolites as carbon and energy sources.

Cometabolism studies have revealed that the presence of structurally related compounds can significantly influence the biodegradation of chloroanilines. Research has shown that when 4-chloroaniline is present together with unsubstituted aniline, the degradation of the chlorinated compound is enhanced through cometabolic processes [11] [15]. The aniline serves as a primary substrate for microbial growth, while the chlorinated derivative is transformed through the action of enzymes induced for aniline metabolism.

Environmental monitoring studies have detected chloroaniline compounds in various environmental matrices, including surface waters, groundwater, and soil samples from agricultural areas. Concentrations typically range from nanograms per liter to micrograms per liter in water samples, with higher concentrations observed in areas with intensive agricultural chemical use . The widespread detection of these compounds in environmental samples underscores the importance of understanding their fate and developing effective management strategies.

Ecotoxicological Impact Assessments

Comprehensive ecotoxicological assessments of 4-chloro-N-(propan-2-yl)aniline hydrochloride and related chloroaniline compounds have been conducted to evaluate their potential impacts on non-target organisms and ecosystem health. These studies are essential for regulatory decision-making and the development of environmentally responsible agricultural practices [17] .

Aquatic toxicity studies have revealed significant variation in species sensitivity to chloroaniline compounds. Multi-species acute toxicity assessments have demonstrated that aquatic organisms exhibit large interspecies differences in sensitivity, with the general ranking of sensitivity being Daphnia magna > Pseudokirchneriella subcapitata > Danio rerio > Escherichia coli [17]. These variations in sensitivity reflect differences in physiological processes, metabolic capabilities, and cellular targets among different taxonomic groups.

The aquatic toxicity mechanisms of chloroaniline compounds involve multiple pathways, including membrane disruption, enzyme inhibition, and oxidative stress induction. Research has shown that these compounds can interfere with cellular respiration processes, particularly through their effects on cytochrome oxidase systems . The compounds also demonstrate the ability to induce methemoglobin formation in sensitive species, leading to reduced oxygen-carrying capacity and potential hypoxic stress.

Chronic exposure studies have revealed that sublethal concentrations of chloroaniline compounds can cause significant physiological and behavioral changes in aquatic organisms. Long-term exposure to environmentally relevant concentrations has been associated with reduced growth rates, altered reproductive success, and impaired immune function in various fish and invertebrate species . These chronic effects may have significant implications for population-level impacts in aquatic ecosystems.

Terrestrial ecotoxicological studies have focused on the impacts of chloroaniline compounds on soil organisms and plant communities. Research has demonstrated that these compounds can affect soil microbial communities, altering the diversity and activity of beneficial soil bacteria and fungi [11]. The compounds may also exhibit phytotoxic effects on non-target plant species, particularly those that are closely related to target weed species.

Bioaccumulation studies have shown that chloroaniline compounds have moderate potential for accumulation in aquatic food webs. The compounds demonstrate intermediate lipophilicity, allowing for uptake by aquatic organisms but also facilitating metabolic transformation and elimination . Bioconcentration factors vary among species and are influenced by factors including compound lipophilicity, metabolic capacity, and exposure duration.

The environmental risk assessment of chloroaniline compounds requires consideration of multiple exposure pathways and receptor organisms. Risk characterization studies have identified potential concerns for aquatic ecosystems, particularly in areas receiving agricultural runoff or industrial discharge containing these compounds . The assessment considers both acute and chronic exposure scenarios, with particular attention to sensitive life stages and species.

Ecological modeling studies have been conducted to predict the fate and effects of chloroaniline compounds in complex environmental systems. These models incorporate physicochemical properties, environmental fate data, and toxicity information to estimate potential risks under various exposure scenarios . The models are valuable tools for regulatory decision-making and the development of risk mitigation strategies.

Sustainable Agricultural Chemical Design

The development of sustainable agricultural chemicals based on 4-chloro-N-(propan-2-yl)aniline hydrochloride and related compounds represents a critical area of research aimed at reducing environmental impacts while maintaining agricultural productivity. This approach integrates principles of green chemistry with traditional pesticide development to create more environmentally benign agricultural chemicals [19].

Green chemistry principles have been applied to the design of herbicidal compounds to minimize environmental persistence and toxicity while maintaining efficacy. Research has focused on developing biodegradable alternatives to persistent herbicides through molecular design strategies that incorporate readily metabolizable functional groups [19] [20]. The modification of aniline-based herbicides to include ester linkages, glycine derivatives, and other biodegradable moieties has shown promise for creating more sustainable agricultural chemicals.

Ionic liquid herbicides represent an innovative approach to sustainable pesticide design, utilizing the principles of green chemistry to create more environmentally friendly formulations. Research has demonstrated that glycine-derived ionic liquids containing phenoxypropionate anions can provide effective herbicidal activity while exhibiting enhanced biodegradability compared to conventional formulations [19]. These ionic liquid formulations eliminate issues associated with solid active ingredients, such as polymorphism and precipitation from spray solutions.

The development of targeted delivery systems for herbicidal compounds has emerged as a promising strategy for reducing environmental impacts. Research has focused on the design of slow-release formulations and nano-encapsulated herbicides that provide controlled release of active ingredients [22]. These delivery systems can reduce the total amount of herbicide required for effective weed control while minimizing off-target exposure and environmental contamination.

Biopesticide development has gained significant attention as a sustainable alternative to synthetic herbicides. Research has demonstrated that microbial pesticides based on naturally occurring microorganisms can provide effective crop protection while exhibiting excellent biodegradability [23] [24]. The development of enhanced microbial pesticides, such as RinoTec™, involves engineering microorganisms to produce higher levels of natural pesticidal compounds, thereby reducing application rates and environmental exposure.

Life cycle assessment studies have been conducted to evaluate the environmental impacts of different herbicide synthesis and application strategies. These assessments consider the entire life cycle of herbicidal compounds, from raw material production through manufacturing, use, and disposal [25] [20]. The studies have demonstrated that sustainable synthesis routes can significantly reduce greenhouse gas emissions and environmental damage compared to conventional manufacturing processes.

The integration of precision agriculture technologies with sustainable herbicide design has created opportunities for more targeted and efficient weed control. Research has shown that the combination of GPS-guided application systems with selective herbicides can reduce overall herbicide use while maintaining effective weed control [26] [27]. These precision application technologies allow for variable rate application based on weed density and species composition, optimizing herbicide efficacy while minimizing environmental exposure.

Resistance management strategies have been incorporated into sustainable herbicide design to prevent the development of herbicide-resistant weed populations. Research has demonstrated that the use of herbicide mixtures, rotation strategies, and integrated weed management approaches can significantly reduce the selection pressure for resistance development [28] [26]. These strategies contribute to the long-term sustainability of herbicidal control methods.

The development of herbicide safeners represents another important aspect of sustainable agricultural chemical design. Research has focused on compounds that can protect crop plants from herbicide injury while maintaining herbicidal activity against target weeds [29]. These safeners allow for the use of more effective herbicides in sensitive crops, reducing the need for multiple applications and minimizing environmental exposure.

Research into natural product-based herbicides has revealed promising leads for sustainable weed control. Studies have demonstrated that compounds derived from plant essential oils, microbial metabolites, and other natural sources can provide effective herbicidal activity with excellent environmental compatibility [23]. The development of these natural products requires careful optimization of formulation and application methods to ensure adequate efficacy and stability.

The economic assessment of sustainable herbicide development has shown that green chemistry approaches can provide both environmental and economic benefits. Research has demonstrated that the reduced environmental impact of sustainable herbicides can result in lower regulatory compliance costs, reduced liability risks, and improved public acceptance [25] [20]. These economic benefits help justify the additional research and development costs associated with sustainable chemical design.

Regulatory frameworks have been developed to encourage the development of sustainable agricultural chemicals through expedited review processes and incentive programs. The United States Environmental Protection Agency's Reduced Risk Pesticide Program provides fast-track registration for herbicides that demonstrate lower environmental and human health risks [28]. Similar programs in other countries are promoting the development of more sustainable agricultural chemicals through regulatory incentives and support mechanisms.

The integration of stakeholder engagement in sustainable herbicide development has become increasingly important for ensuring the acceptance and adoption of new technologies. Research has shown that early engagement with farmers, environmental groups, and regulatory agencies can facilitate the development of herbicides that meet multiple stakeholder needs [26] [27]. This collaborative approach helps ensure that sustainable herbicide development addresses real-world agricultural challenges while meeting environmental protection goals.

Dates

Last modified: 08-18-2023

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